molecular formula C10H18Cl2N4 B6456514 N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride CAS No. 2549051-11-6

N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B6456514
CAS No.: 2549051-11-6
M. Wt: 265.18 g/mol
InChI Key: BIRJWQDOPCXVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3 It is a derivative of piperidine and pyrazine, which are both nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as halides or alkoxides replace existing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine or pyrazine derivatives.

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    N-methyl-N-(piperidin-4-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-methyl-N-(piperidin-4-yl)quinolin-2-amine: Contains a quinoline ring, which is a fused bicyclic structure.

    N-methyl-N-(piperidin-4-yl)benzene-2-amine: Features a benzene ring, offering different electronic properties.

Uniqueness: N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is unique due to the presence of both piperidine and pyrazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylpyrazin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-14(9-2-4-11-5-3-9)10-8-12-6-7-13-10;;/h6-9,11H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRJWQDOPCXVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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